molecular formula C20H21N B14546636 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole CAS No. 61809-50-5

4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14546636
CAS No.: 61809-50-5
M. Wt: 275.4 g/mol
InChI Key: HUNFGHRPZUYWNO-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole is an organic compound characterized by a pyrrole ring substituted with diphenylmethylidene, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a pyrrole derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylmethylene)piperidine: This compound features a piperidine ring substituted with a diphenylmethylene group and shares structural similarities with 4-(Diphenylmethylidene)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole.

    1-(4-Fluorobenzyl)piperidin-4-yl-diphenylmethanol: Another structurally related compound with potential biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61809-50-5

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

4-benzhydrylidene-5-ethyl-2-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C20H21N/c1-3-19-18(14-15(2)21-19)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3

InChI Key

HUNFGHRPZUYWNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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